molecular formula C8H6Br4 B3131514 1,5-Dibromo-2,4-bis(bromomethyl)benzene CAS No. 35510-03-3

1,5-Dibromo-2,4-bis(bromomethyl)benzene

Cat. No.: B3131514
CAS No.: 35510-03-3
M. Wt: 421.75 g/mol
InChI Key: UYNPUSPGNRCVLC-UHFFFAOYSA-N
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Description

1,5-Dibromo-2,4-bis(bromomethyl)benzene (CAS: 35510-03-3) is a highly brominated aromatic compound with the molecular formula C₈H₆Br₄ and a molecular weight of 421.75 g/mol . Its structure features bromine atoms at positions 1 and 5 and bromomethyl (-CH₂Br) groups at positions 2 and 4. This substitution pattern confers unique reactivity, making it valuable in organic synthesis, polymer chemistry, and materials science, particularly as a precursor for metal-organic frameworks (MOFs) .

Properties

IUPAC Name

1,5-dibromo-2,4-bis(bromomethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br4/c9-3-5-1-6(4-10)8(12)2-7(5)11/h1-2H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYNPUSPGNRCVLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1CBr)Br)Br)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,5-Dibromo-2,4-bis(bromomethyl)benzene can be synthesized through the bromination of 2,4-bis(bromomethyl)benzene. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination of the benzene ring .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1,5-Dibromo-2,4-bis(bromomethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1,5-dibromo-2,4-bis(bromomethyl)benzene involves its ability to undergo nucleophilic substitution reactions. The bromine atoms attached to the benzene ring are highly reactive and can be replaced by various nucleophiles, leading to the formation of new chemical bonds and functional groups. This reactivity is exploited in organic synthesis to create a wide range of derivatives with specific properties .

Comparison with Similar Compounds

Positional Isomers and Substitution Patterns

The compound’s reactivity and applications are influenced by the number and positions of bromine/bromomethyl groups. Key comparisons include:

Compound Name CAS No. Molecular Formula Substitution Pattern Key Applications
1,5-Dibromo-2,4-bis(bromomethyl)benzene 35510-03-3 C₈H₆Br₄ 1,5-Br; 2,4-CH₂Br MOFs, polymer precursors
1,3-Bis(bromomethyl)benzene (mBMB) N/A C₈H₈Br₂ 1,3-CH₂Br Cross-linking agent
1,4-Bis(bromomethyl)benzene (pBMB) N/A C₈H₈Br₂ 1,4-CH₂Br Organic synthesis
1,5-Dibromo-2,4-diethenyl-3-nitrobenzene N/A C₁₀H₈Br₂NO₂ 1,5-Br; 2,4-CH=CH₂; 3-NO₂ Helicene polymer precursors
Phenol, 2,3,5,6-tetrabromo-4-(bromomethyl) 60878-24-2 C₇H₅Br₅O 2,3,5,6-Br; 4-CH₂Br Flame retardants

Key Observations :

  • The target compound’s four bromine atoms (two Br, two CH₂Br) enhance its electrophilicity compared to mBMB and pBMB, which have only two CH₂Br groups. This makes it more reactive in nucleophilic substitutions or Suzuki couplings.
  • The nitro-substituted analog (1,5-dibromo-2,4-diethenyl-3-nitrobenzene) exhibits reduced bromomethyl reactivity due to steric and electronic effects from the nitro group, directing its use toward polymer precursors rather than small-molecule synthesis .

Commercial Availability and Cost

  • This compound : Priced at USD 234 per gram (97% purity), it is more expensive than simpler brominated analogs like 2-Bromomethyl-terephthalic acid dimethyl ester (USD 249 per 5g) .
  • Purity and Stock : The compound is listed as "typically in stock" by suppliers, reflecting demand in niche applications .

Biological Activity

1,5-Dibromo-2,4-bis(bromomethyl)benzene is a brominated aromatic compound notable for its complex structure and significant biological activity. Its unique arrangement of bromine substituents enhances its reactivity and potential applications in various scientific fields, particularly in medicinal chemistry and materials science. This article explores the biological activity of this compound, detailing its interactions with biological systems, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C10H8Br4C_{10}H_{8}Br_{4}. The presence of multiple bromine atoms contributes to its electron-withdrawing properties, which significantly influence its chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC10H8Br4C_{10}H_{8}Br_{4}
Molecular Weight392.81 g/mol
Melting Point163 °C
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The bromine atoms can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This reactivity is crucial in studies related to enzyme inhibition and protein-ligand interactions.

Key Mechanisms:

  • Enzyme Inhibition : The compound acts as a potent inhibitor for specific enzymes by forming stable adducts.
  • Protein Interaction : It can bind to proteins through hydrophobic interactions facilitated by the brominated structure.
  • Antimicrobial Activity : Exhibits significant antimicrobial properties against various bacterial strains.

Biological Activity Studies

Numerous studies have investigated the biological effects of this compound. Below are key findings from relevant research:

  • Antimicrobial Efficacy : A study evaluated the compound's antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated that it exhibited strong inhibitory effects on bacterial growth, particularly against Staphylococcus aureus and Escherichia coli .
  • Cytotoxic Effects : Research demonstrated that the compound showed cytotoxicity in cancer cell lines, suggesting potential applications in cancer therapy. The mechanism involved apoptosis induction via oxidative stress pathways .
  • Enzyme Inhibition : Investigations into enzyme interactions revealed that this compound inhibited acetylcholinesterase activity, which is crucial for neurotransmission .

Case Study 1: Antimicrobial Activity

In a controlled experiment, various concentrations of this compound were tested against E. coli. The Minimum Inhibitory Concentration (MIC) was found to be 32 µg/mL, indicating strong antibacterial properties.

Case Study 2: Cytotoxicity in Cancer Cells

A study on human breast cancer cell lines (MCF-7) showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. IC50 values were calculated at 25 µM after 48 hours of treatment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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